

Conglobatin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Conglobatin is a C2-symmetrical macrodiolide natural product with significant potential in oncology.[1][2] Isolated from Streptomyces conglobatus, this molecule has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for numerous oncoproteins.[3][4] Unlike traditional Hsp90 inhibitors that target the N-terminal ATP-binding pocket, conglobatin uniquely functions by disrupting the protein-protein interaction between Hsp90 and its co-chaperone, Cdc37.[3][4][5] This distinct mechanism avoids the heat shock response often associated with ATP-competitive inhibitors, presenting a promising avenue for targeted cancer therapy. This guide provides an in-depth overview of conglobatin's chemical structure, physicochemical and biological properties, biosynthetic origins, and detailed protocols for key experimental evaluations.

Chemical Structure and Physicochemical Properties

Conglobatin is a 16-membered macrocyclic diolide. Its structure is characterized by a C2-symmetrical skeleton, meaning it is a dimer formed from two identical monomeric units of 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid joined by two ester linkages.[6]

Table 1: Physicochemical Properties of Conglobatin



Property	Value	Source	
Molecular Formula	C28H38N2O6	[7]	
Molecular Weight	498.61 g/mol	[1][8]	
CAS Number	72263-05-9	[7][8]	
Appearance	White to off-white solid	[2]	
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[2]	
Storage	Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks.	[3][8]	

Biosynthesis

Conglobatin is assembled by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system in Streptomyces conglobatus.[1][2] The biosynthetic gene cluster, designated as the cong locus, encodes the necessary enzymes for its production.[2] The process begins with an NRPS module (CongA) that activates glycine.[2] This is followed by a series of PKS modules (CongB, CongC, and CongD) that extend the polyketide chain.[2] A key feature is the formation of the 5-methyloxazole ring, which is catalyzed by the putative cyclodehydratase CongE.[5] The final step involves a thioesterase (TE) domain that catalyzes the head-to-tail dimerization and subsequent macrocyclization of two identical polyketide monomers to form the C2-symmetrical conglobatin molecule.[1][2]

Mechanism of Action: Hsp90-Cdc37 Inhibition

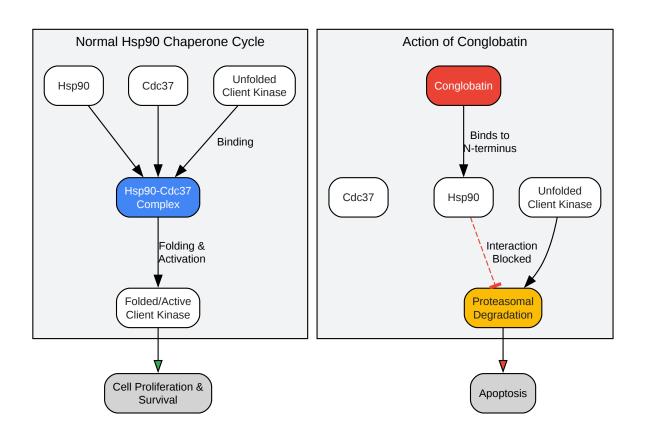
Conglobatin exerts its anticancer effects by targeting the Hsp90 chaperone machinery. Hsp90 is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.

Disruption of the Hsp90-Cdc37 Interaction

Conglobatin binds to the N-terminal domain of Hsp90.[3][4] However, unlike many other Hsp90 inhibitors, it does not compete with ATP. Instead, it acts as a protein-protein interaction



inhibitor, sterically hindering the binding of the co-chaperone Cdc37 to Hsp90.[4][5] The Hsp90-Cdc37 complex is particularly important for the maturation and stability of protein kinase clients. By disrupting this interaction, **conglobatin** selectively prevents the proper folding and function of these kinases, leading to their degradation.



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Caption: Hsp90-Cdc37 signaling and **conglobatin**'s inhibitory action.

Downregulation of Hsp90 Client Proteins

By inhibiting the Hsp90-Cdc37 complex, **conglobatin** leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This includes a range of oncoproteins critical for tumor growth and survival, such as:

Her-2 (ErbB2)



- Raf-1
- Akt
- HIF-1α[9]

The degradation of these proteins disrupts key oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity

Conglobatin has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Its efficacy is attributed to its ability to induce G2/M cell-cycle arrest and apoptosis through caspase-dependent pathways.[2][4]

Table 2: In Vitro Cytotoxicity of Conglobatin (IC50 Values)



Cell Line	Cancer Type	IC ₅₀ (μM)	Source
SKBR3	Breast Cancer	12.11	[4]
MCF-7	Breast Cancer	39.44	[4]
EC109	Esophageal Squamous Cell Carcinoma	16.43	[4]
KYSE70	Esophageal Squamous Cell Carcinoma	15.89	[4]
KYSE450	Esophageal Squamous Cell Carcinoma	10.94	[4]
KYSE150	Esophageal Squamous Cell Carcinoma	10.50	[4]
KYSE180	Esophageal Squamous Cell Carcinoma	10.28	[4]
KYSE510	Esophageal Squamous Cell Carcinoma	9.31	[4]
NS-1	Myeloma	1.39 (μg/ml)	[9]

Experimental Protocols Isolation and Purification of Conglobatin

Conglobatin is produced by fermentation of Streptomyces conglobatus (e.g., ATCC 31005).[2] [6]

• Fermentation: Cultures are grown in a suitable production medium (e.g., TSBYplus) for several days.

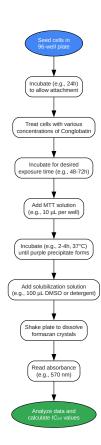


- Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
- Purification: The crude extract is subjected to chromatographic techniques, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC), to yield pure conglobatin.[2]

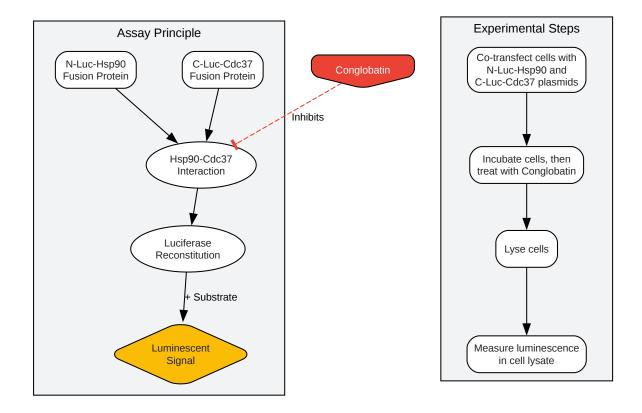
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.









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References

- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Split Renilla Luciferase Protein Fragment-assisted Complementation (SRL-PFAC) to Characterize Hsp90-Cdc37 Complex and Identify Critical Residues in Protein/Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. benchchem.com [benchchem.com]
- 9. Medium-Throughput Detection of Hsp90/Cdc37 Protein—Protein Interaction Inhibitors Using a Split Renilla Luciferase-Based Assay | Semantic Scholar [semanticscholar.org]
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